Cas no 129487-92-9 (tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate)

Tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a protected indoline derivative featuring a Boc (tert-butoxycarbonyl) group at the 1-position and an amino substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability, facilitating handling and storage, while the free amino group allows for further functionalization through coupling or derivatization reactions. Its rigid indoline scaffold contributes to structural diversity in drug discovery. The compound is typically used in the synthesis of bioactive molecules, including kinase inhibitors and other heterocyclic compounds. High purity and well-defined reactivity make it a valuable building block for medicinal chemistry research.
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate structure
129487-92-9 structure
Product Name:tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
CAS No:129487-92-9
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD08059270
CID:102954
PubChem ID:22240520
Update Time:2025-10-29

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-aminoindoline-1-carboxylate
    • 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
    • 1-Boc-5-amino-2,3-dihydro-indole
    • 1H-INDOLE-1-CARBOXYLIC ACID,5-AMINO-2,3-DIHYDRO-,1,1-DIMETHYLETHYL ESTER
    • tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate
    • 1-Boc-5-aMinoindoline
    • 5-AMINO-1-BOC-2,3-DIHYDROINDOLE
    • 1-Boc-2,3-dihydro-1H-indol-5-amine
    • 2-Methyl-2-Propanyl 5-Amino-1-Indolinecarboxylate
    • tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
    • 6-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
    • 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester
    • 5-Amino-2,3-dihydro-indole-1-carboxylic acidtert-butyl ester
    • BCP11777
    • 5492AA
    • Z332725462
    • CS-0041746
    • JSNLQWAGJJGYOB-UHFFFAOYSA-N
    • Methyl-5-chloro-2,2-dimethylvalerate
    • A888849
    • FT-0678795
    • SB32668
    • tert-butyl 5-amino-2,3-dihydro-indole-1-carboxylate
    • EN300-64725
    • F12047
    • 129487-92-9
    • DS-15444
    • SCHEMBL1058537
    • AM86090
    • DTXSID40623732
    • AKOS000302353
    • SY101609
    • tert-butyl-5-amino-1-indolinecarboxylate
    • MFCD08059270
    • tert-butyl 5-amino-1-indolinecarboxylate
    • J-005683
    • BB 0256528
    • 5-amino-2,3-dihydro-indol-1-carboxylic acid tert-butyl ester
    • tert-Butyl5-aminoindoline-1-carboxylate
    • DB-062693
    • tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
    • MDL: MFCD08059270
    • Inchi: 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3
    • InChI Key: JSNLQWAGJJGYOB-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CC(=CC=2CC1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 234.13700
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55.6

Experimental Properties

  • Boiling Point: 385.2℃ at 760 mmHg
  • PSA: 55.56000
  • LogP: 3.21260

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Security Information

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:129487-92-9)tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
Order Number:A888849
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):662.0/189.0
Email:sales@amadischem.com

Additional information on tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, identified by the CAS number 129487-92-9, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of the indole family, which has been extensively studied for its versatile applications in drug discovery and material science. The structure of this compound is characterized by a substituted indole ring system with an amino group at position 5 and a tert-butyl ester group attached to the indole's carboxylic acid moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

Recent studies have highlighted the potential of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing indole-based alkaloids, which are known for their anti-inflammatory, anticancer, and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation. These findings underscore the importance of this compound as a building block in medicinal chemistry.

The synthesis of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step reactions, often starting from readily available starting materials such as indole or its derivatives. One common approach involves the introduction of the amino group at position 5 through reductive amination or other nucleophilic substitution techniques. The tert-butyl ester group is then introduced via esterification reactions, ensuring stability and solubility during subsequent purification steps. Recent advancements in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are highly desirable for pharmacological studies.

In terms of applications, tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate has found utility in various areas beyond drug discovery. For example, it has been employed as a chiral auxiliary in asymmetric catalysis, facilitating the construction of complex molecular architectures with high enantioselectivity. Additionally, this compound serves as a valuable substrate for exploring new reaction mechanisms and catalytic cycles in organic chemistry.

The physical properties of this compound are also worth noting. It exists as a crystalline solid under standard conditions and exhibits good thermal stability up to moderate temperatures. Its solubility profile makes it suitable for use in both organic and aqueous reaction media, depending on the specific application. Recent spectroscopic studies have provided detailed insights into its electronic structure and intermolecular interactions, further enhancing our understanding of its reactivity and behavior in different chemical environments.

In conclusion, tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate stands out as a versatile and valuable compound with wide-ranging applications in organic synthesis and pharmacology. Its unique structure and functional groups make it an ideal candidate for exploring new chemical transformations and developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

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Amadis Chemical Company Limited
(CAS:129487-92-9)tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
A888849
Purity:99%/99%
Quantity:25g/5g
Price ($):662.0/189.0
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